Cas no 2171666-18-3 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-5,5-dimethylhexanoic acid)
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-5,5-dimethylhexanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-5,5-dimethylhexanoic acid
- 2171666-18-3
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-5,5-dimethylhexanoic acid
- EN300-1569077
-
- Inchi: 1S/C27H34N2O5/c1-17(24(30)29-23(25(31)32)13-14-27(2,3)4)15-28-26(33)34-16-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,17,22-23H,13-16H2,1-4H3,(H,28,33)(H,29,30)(H,31,32)
- InChI Key: GZBZMNOQPUDRKM-UHFFFAOYSA-N
- SMILES: O(C(NCC(C)C(NC(C(=O)O)CCC(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 466.24677219g/mol
- Monoisotopic Mass: 466.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 696
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 105Ų
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-5,5-dimethylhexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1569077-0.05g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-5,5-dimethylhexanoic acid |
2171666-18-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1569077-0.1g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-5,5-dimethylhexanoic acid |
2171666-18-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1569077-0.25g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-5,5-dimethylhexanoic acid |
2171666-18-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1569077-0.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-5,5-dimethylhexanoic acid |
2171666-18-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1569077-1.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-5,5-dimethylhexanoic acid |
2171666-18-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1569077-2.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-5,5-dimethylhexanoic acid |
2171666-18-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1569077-5.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-5,5-dimethylhexanoic acid |
2171666-18-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1569077-10.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-5,5-dimethylhexanoic acid |
2171666-18-3 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1569077-50mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-5,5-dimethylhexanoic acid |
2171666-18-3 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1569077-100mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-5,5-dimethylhexanoic acid |
2171666-18-3 | 100mg |
$2963.0 | 2023-09-24 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-5,5-dimethylhexanoic acid Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-5,5-dimethylhexanoic acid
Introduction to 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-5,5-dimethylhexanoic Acid (CAS No. 2171666-18-3)
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-5,5-dimethylhexanoic acid is a complex organic compound that has garnered significant attention in the field of pharmaceutical research and development. This highly specialized molecule, with its unique structural features, presents a fascinating subject for study due to its potential applications in drug design and synthesis. The compound's chemical structure encompasses several key functional groups, including an amino group, a methoxycarbonyl group, and a carboxylic acid moiety, which contribute to its versatile reactivity and biological activity.
The CAS number 2171666-18-3 is a unique identifier for this compound, ensuring precise classification and reference in scientific literature. This numbering system is crucial for maintaining consistency and accuracy in chemical nomenclature, facilitating easier retrieval of information and experimental reproducibility. The molecular formula of this compound suggests a high molecular weight, which often correlates with increased complexity in biological interactions. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy, as it is commonly used in peptide synthesis and protection strategies.
Recent advancements in the field of medicinal chemistry have highlighted the importance of structurally diverse compounds in the development of novel therapeutics. The synthesis and characterization of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-5,5-dimethylhexanoic acid have been the focus of several research groups aiming to explore its pharmacological properties. The compound's fluorene derivative component is particularly interesting, as fluorene-based molecules have shown promise in various biological assays due to their stability and ability to interact with biological targets.
In the context of drug discovery, this compound represents a potential lead for further development. Its amino acid-like structure suggests that it may exhibit properties similar to natural amino acids, which are fundamental building blocks in biological systems. The methoxycarbonyl group adds an additional layer of functionality, enabling various chemical modifications that could enhance its binding affinity or metabolic stability. Such features are critical for optimizing drug candidates for clinical use.
The biological activity of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-5,5-dimethylhexanoic acid has been the subject of preliminary studies. Researchers have been investigating its potential effects on various biological pathways, including enzyme inhibition and receptor binding. Preliminary results suggest that the compound may exhibit modulatory activity in certain cellular processes, making it a promising candidate for further exploration. However, more comprehensive studies are needed to fully elucidate its mechanism of action and therapeutic potential.
The synthetic pathways for this compound involve multi-step organic reactions, requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as catalytic asymmetric reactions or flow chemistry, could enhance the efficiency of production processes. Additionally, the integration of computational methods for molecular modeling can aid in predicting the compound's behavior and optimizing its design for better pharmacokinetic properties.
One of the most exciting aspects of this compound is its potential application in targeted therapy. By modifying specific parts of its structure, researchers can tailor its interactions with biological targets to achieve desired therapeutic effects. For instance, the fluorene moiety could be engineered to enhance tumor-specific accumulation or to improve bioavailability after administration. Such modifications are essential for developing drugs that are both effective and safe for clinical use.
The pharmaceutical industry has shown increasing interest in novel compounds with unique structural features like 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-5,5-dimethylhexanoic acid. Its potential as a building block for more complex drug molecules makes it valuable for medicinal chemists working on next-generation therapeutics. As research continues to uncover new applications for this compound, it is likely to play an important role in future drug development efforts.
In conclusion, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-5,5-dimethylhexanoic acid is a highly promising compound with significant potential in pharmaceutical research. Its unique chemical structure and functional groups make it an attractive candidate for further study and development. As scientists continue to explore its properties and applications, this molecule is poised to contribute valuable insights into the field of drug discovery and therapy.
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